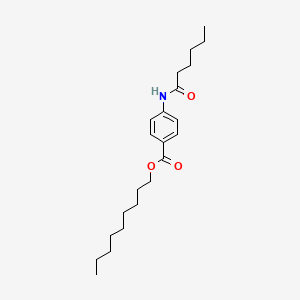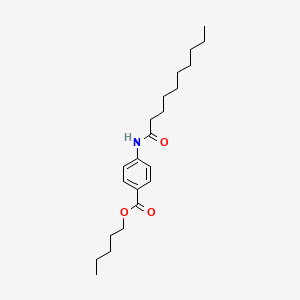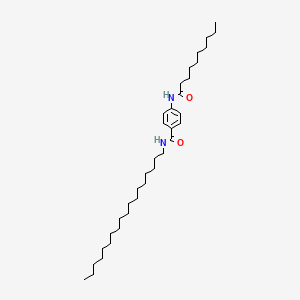![molecular formula C17H17N3O4 B11554902 2-(4-methyl-2-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11554902.png)
2-(4-methyl-2-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrophenoxy group, a phenylethylidene group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-methyl-2-nitrophenoxy)acetic acid. The acetic acid derivative is subsequently converted to its hydrazide form by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 1-phenylethylidene to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-methyl-2-aminophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide.
Scientific Research Applications
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetohydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-2-nitrophenoxy)acetohydrazide
- 2-(4-methyl-2-aminophenoxy)acetohydrazide
- N’-[(1E)-1-phenylethylidene]acetohydrazide
Uniqueness
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to the presence of both nitrophenoxy and phenylethylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O4 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O4/c1-12-8-9-16(15(10-12)20(22)23)24-11-17(21)19-18-13(2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)/b18-13+ |
InChI Key |
GISXFWYPNIBTLF-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554823.png)
![N'-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554846.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554850.png)
![2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11554851.png)
![4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554854.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11554857.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11554860.png)

![4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11554872.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide](/img/structure/B11554885.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11554886.png)

![5-Bromo-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11554895.png)
